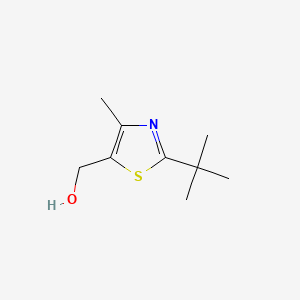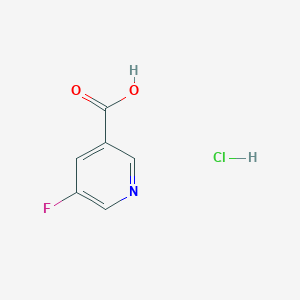
4-Chloro-3-(trifluoromethyl)benzal bromide, 99%
説明
4-Chloro-3-(trifluoromethyl)benzal bromide, commonly referred to as 4-CMBB, is a synthetic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 48-50 °C and a boiling point of 166-168 °C. 4-CMBB is a halogenated benzal bromide that is used in a variety of chemical and biological applications due to its reactivity, solubility, and stability.
作用機序
4-CMBB is a halogenated benzal bromide that is used in a variety of chemical and biological applications. It is a reactive compound that is capable of forming covalent bonds with other molecules, resulting in the formation of new compounds. 4-CMBB is also capable of forming hydrogen bonds with other molecules, resulting in the formation of hydrogen-bonded complexes.
Biochemical and Physiological Effects
4-CMBB has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-CMBB is capable of inhibiting the activity of certain enzymes and has been found to have anti-inflammatory and anti-oxidant properties. In addition, 4-CMBB has been found to have cytotoxic and genotoxic effects on certain cell lines.
実験室実験の利点と制限
4-CMBB has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and is soluble in a variety of solvents. In addition, 4-CMBB is a reactive compound that is capable of forming covalent and hydrogen bonds with other molecules. However, 4-CMBB can be toxic and should be handled with caution in laboratory experiments.
将来の方向性
There are several potential future directions for 4-CMBB research. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its potential applications in materials science and nanotechnology. Additionally, further research could be conducted to explore its potential uses in drug design and synthesis. Finally, further research could be conducted to explore its potential uses in biocatalysis and green chemistry.
合成法
4-CMBB can be synthesized using a two-step procedure. The first step involves the reaction of 4-chlorobenzaldehyde with bromine in the presence of an acid catalyst to form 4-chloro-3-bromo-benzaldehyde. The second step involves the reaction of the 4-chloro-3-bromo-benzaldehyde with trifluoromethanesulfonic acid in the presence of a base to form the desired product, 4-CMBB.
科学的研究の応用
4-CMBB has a wide range of applications in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis due to its reactivity and stability. It is also used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In addition, 4-CMBB is used in the synthesis of various metal-organic frameworks (MOFs) used in materials science research.
特性
IUPAC Name |
1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3/c9-7(10)4-1-2-6(11)5(3-4)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGASRRMYSRZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201352 | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301739-26-3 | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



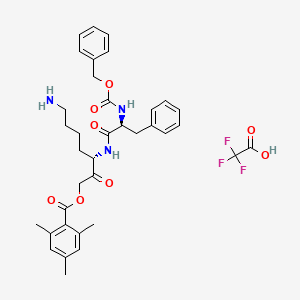
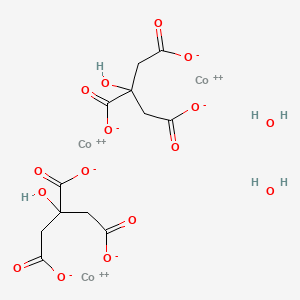


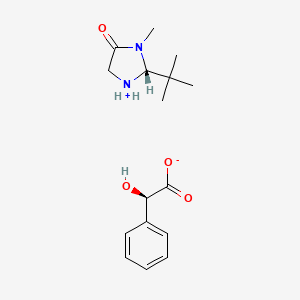
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)

